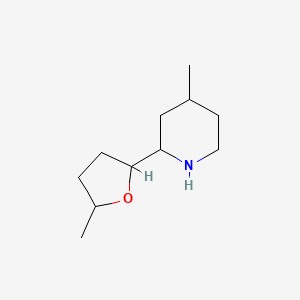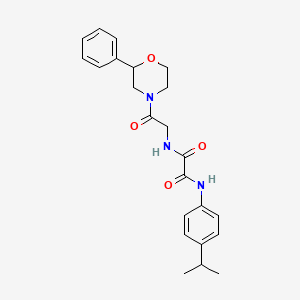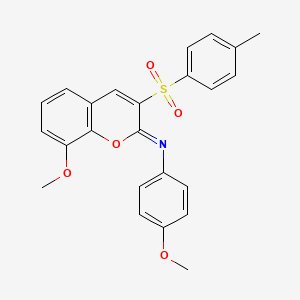
2,6-Difluoro-4-(morpholin-4-yl)benzonitrile
Overview
Description
2,6-Difluoro-4-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H10F2N2O and a molecular weight of 224.21 g/mol . It is characterized by the presence of two fluorine atoms, a morpholine ring, and a benzonitrile group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Pharmacokinetics
Some compounds with similar structures have been predicted to exhibit good cns drug-like properties and high brain availability , suggesting potential pharmacokinetic characteristics for this compound.
Result of Action
The molecular and cellular effects of 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile’s action are currently unknown due to the lack of information about its primary targets and mode of action .
Preparation Methods
The synthesis of 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 100-120°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,6-Difluoro-4-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The morpholine ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Difluoro-4-(morpholin-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,6-Difluoro-4-(morpholin-4-yl)benzonitrile can be compared with other similar compounds, such as:
4-Bromo-2,6-difluorobenzonitrile: This compound has a bromine atom instead of the morpholine ring, leading to different chemical properties and applications.
2,6-Difluoro-4-hydroxybenzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-10-5-8(6-11(13)9(10)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWSOFEDBDJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/new.no-structure.jpg)
![2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3003718.png)
![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)
![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)

